环丁基(7-(邻甲苯基)-1,4-噻氮杂环-4-基)甲苯酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

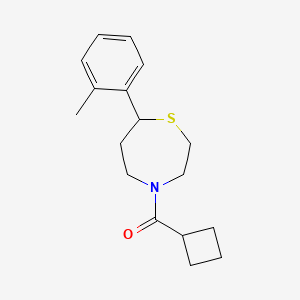

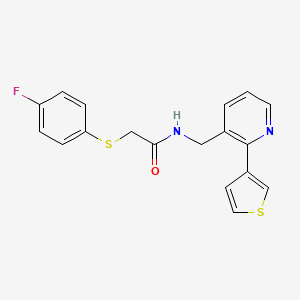

“Cyclobutyl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone” is a complex organic compound. The “o-tolyl” part refers to a functional group related to toluene, with the general formula CH3C6H4−R . The “Cyclobutyl” part refers to a cyclobutane functional group, which is a type of alkyl group derived from cyclobutane (C4H8) by the removal of one hydrogen atom.

Molecular Structure Analysis

The molecular structure of “Cyclobutyl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone” is complex due to the presence of multiple functional groups. The compound likely has a cyclobutyl group attached to a thiazepan ring, which in turn is attached to a methanone group with an o-tolyl substituent . Detailed structural analysis would require advanced techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis

The chemical reactions involving “Cyclobutyl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone” would depend on the specific conditions and reagents used. The compound contains several functional groups that could potentially react under different conditions. For example, the o-tolyl group could participate in nucleophilic substitution reactions . More detailed reaction analysis would likely be found in specialized chemical literature .科学研究应用

抗结核活性研究已导致发现具有显着抗结核特性的化合物。例如,一项研究合成并评估了一系列化合物对结核分枝杆菌 H37Rv (MTB) 和多重耐药结核分枝杆菌 (MDR-TB) 的活性。一种含有环丁基的化合物对 MTB 和 MDR-TB 均表现出显着的体外活性,最小抑菌浓度为 0.05 微克/毫升。此外,体内试验表明它具有降低肺部和脾脏组织中细菌负荷的能力,突出了其作为新型抗结核剂的潜力 (Sriram et al., 2006)。

有机金属化学已经探索了涉及环丁基的 novel 有机金属配合物的合成。一项研究描述了前所未有的铑介导的炔烃三聚反应,导致(η4-环丁二烯)铑配合物。这项研究为合成具有催化和材料科学潜在应用的有机金属化合物开辟了新的途径 (Lamata et al., 1996)。

光化学和光环加成反应已经研究了含有环丁基的化合物的 photochemical 性质,特别是在光环加成反应的背景下。研究表明通过 [2+2] 光环加成形成环丁烷环,一项工作证明了固态和溶液中的反应性。这些发现对于开发新的合成方法和设计光反应性材料至关重要 (O'Hara et al., 2019)。

环异构化和复杂分子的合成研究 gold 催化的烯-炔酰胺的环异构化表明由末端或三甲基甲硅烷基取代的炔酰胺形成环丁酮。这项工作突出了含环丁基化合物在合成具有高非对映选择性的复杂分子结构方面的多功能性,展示了创造多样化和复杂分子的潜力 (Couty et al., 2009)。

作用机制

Target of Action

It is structurally similar to pyriofenone , a member of aryl-phenyl ketone fungicides, which primarily targets the actin/myosin/fimbrin function in fungi .

Mode of Action

If we consider its structural similarity to pyriofenone, it might also inhibit the actin/myosin/fimbrin function in fungi . This inhibition disrupts the cytoskeleton of the fungi, preventing their growth and proliferation.

Biochemical Pathways

Based on its potential mode of action, it might interfere with the actin-myosin interaction, a crucial process in the cytoskeleton formation of fungi . This disruption can lead to downstream effects such as impaired cell division and growth, ultimately leading to the death of the fungal cells.

Result of Action

Based on its potential mode of action, it might cause disruption of the fungal cytoskeleton, leading to impaired cell division and growth, and ultimately, cell death .

属性

IUPAC Name |

cyclobutyl-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NOS/c1-13-5-2-3-8-15(13)16-9-10-18(11-12-20-16)17(19)14-6-4-7-14/h2-3,5,8,14,16H,4,6-7,9-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOHZIGIRJNWIJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2CCN(CCS2)C(=O)C3CCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(imidazo[2,1-b]thiazol-6-yl)ethyl)-3-nitrobenzamide](/img/structure/B2986844.png)

![2-{[(2-fluorophenyl)methyl]sulfanyl}-1-(3-methoxybenzoyl)-4,5-dihydro-1H-imidazole](/img/structure/B2986849.png)

![3-(1-(4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2986851.png)

![2-[(4-Fluorosulfonyloxyphenyl)-methylsulfamoyl]-1,4-dimethylbenzene](/img/structure/B2986852.png)

![N-(2-bromophenyl)-2-[(4-bromophenyl)sulfanyl]acetamide](/img/structure/B2986853.png)

![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B2986857.png)

![9-(3,4-dimethylphenyl)-3-[(2,5-dimethylphenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2986860.png)

![1-[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]pyrrolidine](/img/structure/B2986861.png)

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{[1-(5-fluoropyrimidin-4-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2986863.png)

![N'-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-N-CYCLOPENTYLETHANEDIAMIDE](/img/structure/B2986864.png)